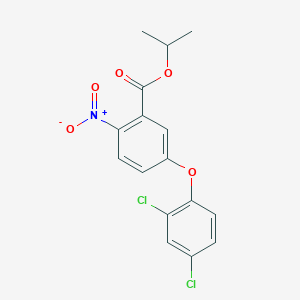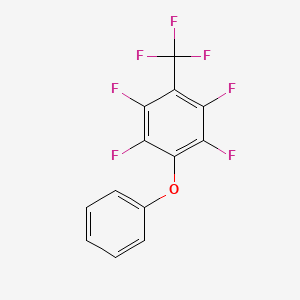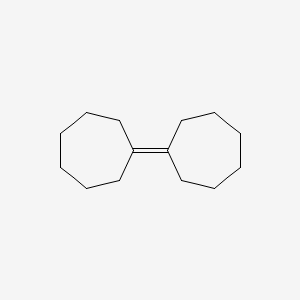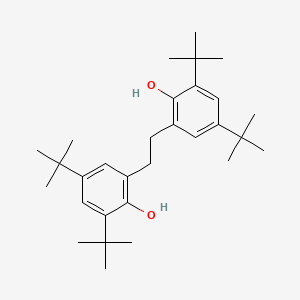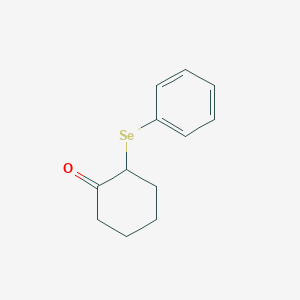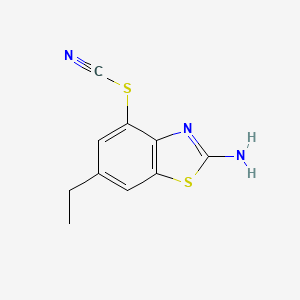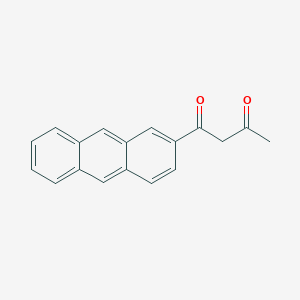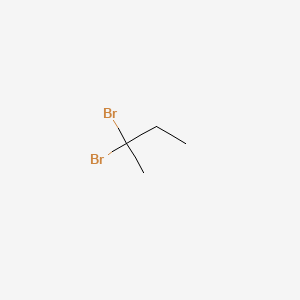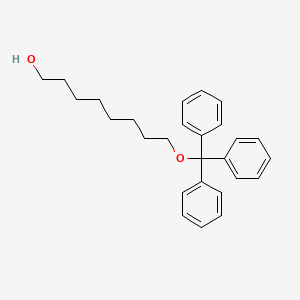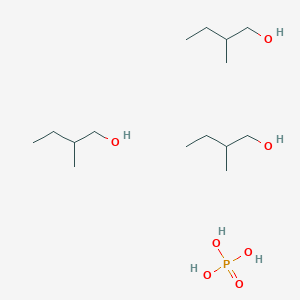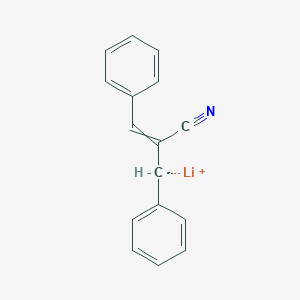
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is an organolithium compound that features a nitrile group attached to a phenyl-substituted propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile typically involves the reaction of 3-phenyl-2-(phenylmethyl)prop-2-enenitrile with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organolithium compound formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the safety and efficiency of the production process. The purity of the final product is crucial for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new organolithium compounds.
Applications De Recherche Scientifique
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly nucleophilic species that can react with various electrophiles. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;3-phenylprop-2-enenitrile: Similar structure but lacks the phenylmethyl group.
Lithium;3-(phenylmethyl)prop-2-enenitrile: Similar structure but lacks the phenyl group on the propene backbone.
Uniqueness
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is unique due to the presence of both phenyl and phenylmethyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .
Propriétés
Numéro CAS |
50663-42-8 |
|---|---|
Formule moléculaire |
C16H12LiN |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N.Li/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-12H;/q-1;+1 |
Clé InChI |
XAOYSQDXMIGMRG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


